ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate
CAS No.:
Cat. No.: VC15839859
Molecular Formula: C11H12N4O2
Molecular Weight: 232.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12N4O2 |
|---|---|
| Molecular Weight | 232.24 g/mol |
| IUPAC Name | ethyl 3-(3-aminophenyl)-1H-1,2,4-triazole-5-carboxylate |
| Standard InChI | InChI=1S/C11H12N4O2/c1-2-17-11(16)10-13-9(14-15-10)7-4-3-5-8(12)6-7/h3-6H,2,12H2,1H3,(H,13,14,15) |
| Standard InChI Key | HOSCXFVRPNAASD-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=NC(=NN1)C2=CC(=CC=C2)N |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three critical components:
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3-Aminophenyl group: A benzene ring substituted with an amine (-NH₂) at the meta position, conferring electron-donating effects and potential hydrogen-bonding capabilities .
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1,2,4-Triazole ring: A five-membered heterocycle with two nitrogen atoms at positions 1 and 2, and a third at position 4. This arrangement creates distinct electronic environments, enabling interactions with biological targets or metal ions .
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Ethyl ester group: A carboxylic acid derivative (-COOEt) that enhances lipophilicity, potentially improving membrane permeability in biological systems .
The planar triazole ring and aromatic phenyl group may engage in π-π stacking, while the amine and ester functionalities offer sites for hydrogen bonding and chemical modification.
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₂N₄O₂ |
| Molecular Weight | 244.25 g/mol |
| Hydrogen Bond Donors | 2 (amine NH₂, triazole NH) |
| Hydrogen Bond Acceptors | 4 (triazole N, ester carbonyl O, two ether O) |
| LogP (Estimated) | 1.8–2.3 (moderate lipophilicity) |
Synthetic Methodologies
Retrosynthetic Analysis
The molecule can be dissected into three building blocks:
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3-Aminophenyl azide: Likely synthesized via diazotization of 3-nitroaniline followed by azide substitution.
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Ethyl propiolate: An alkyne ester serving as the dipolarophile in cycloaddition reactions.
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Copper-catalyzed azide-alkyne cycloaddition (CuAAC): A click chemistry approach to form the 1,2,4-triazole core .
Stepwise Synthesis
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Preparation of 3-Aminophenyl Azide:
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3-Nitroaniline undergoes diazotization with NaNO₂/HCl at 0–5°C.
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Subsequent treatment with NaN₃ yields 3-azidophenylamine.
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CuAAC Reaction:
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Purification:
Table 2: Representative Reaction Conditions
| Parameter | Value |
|---|---|
| Solvent | Ethanol/water (1:1) |
| Catalyst | CuSO₄·5H₂O (0.05 mmol) |
| Reducing Agent | Sodium ascorbate (0.2 mmol) |
| Reaction Time | 12–24 hours |
| Temperature | Room temperature |
Challenges and Future Directions
Stability Considerations
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Ester Hydrolysis: The ethyl ester may undergo enzymatic or acidic hydrolysis to the carboxylic acid, altering bioavailability. Prodrug strategies could mitigate premature conversion.
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Oxidative Degradation: The aryl amine is susceptible to oxidation, necessitating formulation under inert atmospheres.
Synthetic Optimization
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Green Chemistry Approaches: Replacing Cu catalysts with Fe or Ru could reduce toxicity and improve sustainability.
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Continuous Flow Synthesis: Microreactors may enhance reaction control and scalability.
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